molecular formula C12H13BrClFN2 B8393186 3-(bromomethyl)-1-tert-butyl-5-chloro-6-fluoro-1H-indazole

3-(bromomethyl)-1-tert-butyl-5-chloro-6-fluoro-1H-indazole

Cat. No.: B8393186
M. Wt: 319.60 g/mol
InChI Key: OSPIAXLOTIKKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(bromomethyl)-1-tert-butyl-5-chloro-6-fluoro-1H-indazole is a useful research compound. Its molecular formula is C12H13BrClFN2 and its molecular weight is 319.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrClFN2

Molecular Weight

319.60 g/mol

IUPAC Name

3-(bromomethyl)-1-tert-butyl-5-chloro-6-fluoroindazole

InChI

InChI=1S/C12H13BrClFN2/c1-12(2,3)17-11-5-9(15)8(14)4-7(11)10(6-13)16-17/h4-5H,6H2,1-3H3

InChI Key

OSPIAXLOTIKKOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC(=C(C=C2C(=N1)CBr)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-tert-butyl-5-chloro-6-fluoro-3-methyl-1H-indazole (153 mg, 0.636 mmol) in dichloroethane (3.0 mL) were added AIBN (20.88 mg, 0.127 mmol) and NBS (124 mg, 0.699 mmol) and the reaction mixture was refluxed under a sunlamp for 3 hours. The reaction was cooled to room temperature and after filtering through a pad of celite, the solution was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (2×15 mL) and water (10 mL), washed with saturated sodium bicarbonate (15 mL), brine (10 mL) and dried over sodium sulfate. The solution was filtered and concentrated under reduced pressure to give a mixture of the title compound and 1-tert-butyl-5-chloro-3-(dibromomethyl)-6-fluoro-1H-indazole (168 mg).
Name
1-tert-butyl-5-chloro-3-(dibromomethyl)-6-fluoro-1H-indazole
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step Two
Name
Quantity
20.88 mg
Type
reactant
Reaction Step Two
Name
Quantity
124 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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